Ethyl 2-cyano-1(2H)-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-1(2H)-quinolinecarboxylate is a chemical compound with the molecular formula C13H10N2O2. It is commonly used in scientific research as a building block for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate is not well understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit antitumor activity, by inhibiting the growth of various cancer cell lines. It has also been found to exhibit antimicrobial activity, by inhibiting the growth of various bacteria and fungi. Additionally, it has been found to exhibit antiviral activity, by inhibiting the replication of various viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 2-cyano-1(2H)-quinolinecarboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, which have a range of biological activities. Additionally, it can be used in the synthesis of fluorescent dyes, which have applications in biological imaging. One of the limitations of using this compound in lab experiments is its low yield. The yield of the reaction is typically around 60-70%, which can limit its use in large-scale synthesis.
Future Directions
There are several future directions for the use of ethyl 2-cyano-1(2H)-quinolinecarboxylate in scientific research. One direction is the synthesis of novel quinoline-based compounds, which have a range of biological activities. Another direction is the development of new fluorescent dyes, which have improved properties for biological imaging. Additionally, the mechanism of action of this compound could be further investigated, to better understand its role in cellular processes.
Synthesis Methods
Ethyl 2-cyano-1(2H)-quinolinecarboxylate can be synthesized by the reaction of ethyl cyanoacetate and 2-aminoacetophenone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of the reaction is typically around 60-70%.
Scientific Research Applications
Ethyl 2-cyano-1(2H)-quinolinecarboxylate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of various quinoline-based compounds, which have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral activities. This compound is also used in the synthesis of fluorescent dyes, which have applications in biological imaging.
properties
CAS RN |
17954-23-3 |
---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 2-cyano-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-11(9-14)8-7-10-5-3-4-6-12(10)15/h3-8,11H,2H2,1H3 |
InChI Key |
QFAHEDSFVHOFGW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Canonical SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Other CAS RN |
17954-23-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.